2-Hydroxytricosanoic acid

Description

2-Hydroxytricosanoic acid has been reported in Amphimedon compressa, Aplysina lacunosa, and other organisms with data available.

from marins sponge Amphimedon compressa; structure given in first source; RN given refers to (R)-isomer; RN for cpd without isomeric designation not available 8/89

Properties

IUPAC Name |

2-hydroxytricosanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLIRVAYJRWLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949467 |

Source

|

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2718-37-8, 26632-12-2 |

Source

|

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytricosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 2-Hydroxytricosanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-hydroxytricosanoic acid (C23:0-OH), a very long-chain 2-hydroxy fatty acid. It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, neurobiology, and metabolic disorders. This document details the synthesis, metabolism, and physiological roles of 2-hydroxytricosanoic acid, with a particular focus on its critical function in the nervous system as a key component of myelin. Furthermore, it explores the pathological implications of deficient 2-hydroxytricosanoic acid levels, particularly in the context of the rare neurodegenerative disorder, Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN). This guide summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this important lipid molecule.

Introduction

2-Hydroxytricosanoic acid is a saturated 2-hydroxy very long-chain fatty acid (VLCFA) that plays a specialized and critical role in mammalian biology. Unlike their more abundant non-hydroxylated counterparts, 2-hydroxy fatty acids are primarily found as constituents of sphingolipids, particularly in the myelin sheath of the nervous system. The presence of a hydroxyl group at the alpha-carbon position confers unique biochemical properties to these lipids, influencing membrane structure and stability. This guide will delve into the known biological functions of 2-hydroxytricosanoic acid, its metabolic pathways, and its association with human health and disease.

Synthesis of 2-Hydroxytricosanoic Acid

The synthesis of 2-hydroxytricosanoic acid is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of tricosanoic acid (C23:0).

The FA2H Enzyme

FA2H is an integral membrane protein located in the endoplasmic reticulum. It is a monooxygenase that requires molecular oxygen and a reducing equivalent, typically NADPH, for its catalytic activity. The enzyme contains a cytochrome b5-like domain and a di-iron catalytic center.

Enzymatic Reaction

The hydroxylation of tricosanoic acid by FA2H can be summarized as follows:

Tricosanoic acid + O₂ + NADPH + H⁺ → 2-Hydroxytricosanoic acid + H₂O + NADP⁺

Tissue Distribution of FA2H

FA2H expression is highest in tissues rich in myelin, such as the brain and peripheral nerves. It is also expressed in other tissues, including the skin, kidneys, and lungs, where 2-hydroxylated sphingolipids are also present.

Enzyme Kinetics

The kinetic properties of FA2H have been studied, and the Michaelis constant (Kₘ) for a similar very long-chain fatty acid, tetracosanoic acid (C24:0), has been determined to be less than 0.18 µM, indicating a high affinity of the enzyme for its substrates.

Table 1: Kinetic Properties of Fatty Acid 2-Hydroxylase (FA2H)

| Substrate | Kₘ (µM) | Source |

| Tetracosanoic Acid (C24:0) | < 0.18 | --INVALID-LINK-- |

Biological Roles of 2-Hydroxytricosanoic Acid

The primary biological significance of 2-hydroxytricosanoic acid lies in its incorporation into sphingolipids, which are essential components of cellular membranes, particularly the myelin sheath.

Component of Myelin Sphingolipids

2-Hydroxytricosanoic acid is a crucial acyl chain component of galactosylceramides and sulfatides, two of the most abundant glycosphingolipids in myelin. The presence of the 2-hydroxy group is thought to increase the stability of the myelin sheath through enhanced hydrogen bonding interactions between adjacent lipid molecules. This contributes to the tight compaction of the myelin layers around axons, which is essential for rapid nerve impulse conduction.

Regulation of Membrane Properties

The incorporation of 2-hydroxylated fatty acids into sphingolipids can alter the physical properties of cell membranes, including fluidity and the formation of lipid rafts. These specialized membrane microdomains are important for signal transduction and protein trafficking.

Figure 1: Diagram illustrating the incorporation of 2-hydroxytricosanoic acid into myelin sphingolipids.

Metabolism of 2-Hydroxytricosanoic Acid

The degradation of 2-hydroxytricosanoic acid occurs in peroxisomes via the α-oxidation pathway . This pathway is distinct from the more common β-oxidation pathway used for the degradation of most fatty acids.

Peroxisomal α-Oxidation

The α-oxidation of 2-hydroxy fatty acids involves the following key steps:

-

Activation: 2-Hydroxytricosanoic acid is activated to its coenzyme A (CoA) ester, 2-hydroxytricosanoyl-CoA, by a peroxisomal acyl-CoA synthetase.

-

Cleavage: 2-Hydroxytricosanoyl-CoA is cleaved by the enzyme 2-hydroxyacyl-CoA lyase (HACL1). This reaction yields formyl-CoA and a C22 aldehyde (docosanal).

-

Oxidation: Docosanal is oxidized to docosanoic acid by an aldehyde dehydrogenase.

-

Further Metabolism: Docosanoic acid can then enter the β-oxidation pathway for complete degradation. Formyl-CoA is hydrolyzed to formate.

An In-depth Technical Guide to 2-Hydroxytricosanoic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxytricosanoic acid is a saturated long-chain alpha-hydroxy fatty acid that plays a crucial role in the biosynthesis of sphingolipids, particularly 2-hydroxy ceramides (B1148491) and their derivatives. These lipids are integral components of cell membranes, especially in the nervous system and the epidermis, where they contribute to membrane stability and signaling functions. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 2-hydroxytricosanoic acid, with a focus on its synthesis, both chemical and enzymatic, and its role in cellular pathways.

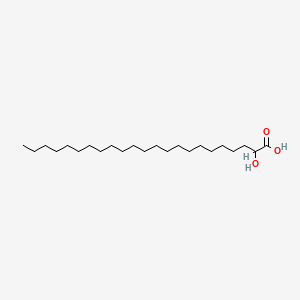

Chemical Structure and Identification

2-Hydroxytricosanoic acid, with the chemical formula C₂₃H₄₆O₃, consists of a 23-carbon saturated fatty acid chain (tricosanoic acid) with a hydroxyl group substituted at the alpha-position (C-2).

Key Identifiers:

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 496.6 ± 18.0 °C (Predicted) | [3] |

| Density | 0.924 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | Not available (Estimated to be ~4-5 for the carboxylic acid group) | |

| Solubility | Soluble in Chloroform:Methanol (5:1)[4]. The solubility of long-chain fatty acids in water is very low and decreases with increasing chain length[5]. They are generally soluble in organic solvents like ethanol, chloroform, and diethyl ether[5]. |

Spectroscopic Data (Predicted and Analog-Based)

Actual experimental spectra for 2-hydroxytricosanoic acid are not widely published. The following descriptions are based on general knowledge of similar molecules and predicted data.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the following characteristic signals would be expected:

-

A triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) protons.

-

A broad multiplet around 1.25 ppm arising from the numerous methylene (B1212753) (CH₂) groups in the long alkyl chain.

-

A multiplet around 4.2 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH).

-

A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm).

¹³C NMR Spectroscopy

A ¹³C NMR spectrum would show:

-

A peak for the terminal methyl carbon around 14 ppm.

-

A series of peaks for the methylene carbons between 22 and 34 ppm.

-

A peak for the carbon attached to the hydroxyl group (C-2) in the range of 70-75 ppm.

-

A peak for the carboxylic acid carbon (C-1) around 175-180 ppm.

IR Spectroscopy

The infrared spectrum of 2-hydroxytricosanoic acid would exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band from the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

-

A C-H stretching band from the alkyl chain just below 3000 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

An O-H bending band from the alcohol group around 1350-1450 cm⁻¹.

-

A C-O stretching band for the alcohol and carboxylic acid in the 1050-1250 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of 2-hydroxytricosanoic acid would show a molecular ion peak (M⁺) at m/z 370. Key fragmentation patterns for long-chain carboxylic acids include the loss of a water molecule ([M-18]⁺), and cleavage of the bond adjacent to the carbonyl group, leading to the loss of the carboxyl group ([M-45]⁺)[6]. Alpha-cleavage next to the hydroxyl group is also a likely fragmentation pathway.

Synthesis of 2-Hydroxytricosanoic Acid

Chemical Synthesis: Alpha-Bromination and Nucleophilic Substitution

A common laboratory synthesis for α-hydroxy acids involves the alpha-bromination of the corresponding carboxylic acid followed by nucleophilic substitution with a hydroxide (B78521) ion.

Experimental Protocol:

Step 1: α-Bromination of Tricosanoic Acid

-

Materials: Tricosanoic acid, thionyl chloride (SOCl₂), N-bromosuccinimide (NBS), red phosphorus (catalytic amount), carbon tetrachloride (CCl₄), hydrobromic acid (HBr) (catalyst).

-

Procedure: a. Convert tricosanoic acid to its acid chloride by reacting with an excess of thionyl chloride. The reaction is typically heated under reflux until the evolution of SO₂ and HCl gas ceases. The excess thionyl chloride is then removed by distillation. b. The resulting tricosanoyl chloride is then subjected to Hell-Volhard-Zelinsky bromination. The acid chloride is treated with N-bromosuccinimide and a catalytic amount of red phosphorus in an inert solvent like carbon tetrachloride. A trace amount of HBr can also be used as a catalyst. c. The reaction mixture is heated under reflux. The progress of the reaction can be monitored by TLC or GC. d. Upon completion, the solvent is removed under reduced pressure. The crude 2-bromotricosanoyl chloride is then carefully hydrolyzed by adding water to yield 2-bromotricosanoic acid.

Step 2: Hydroxylation of 2-Bromotricosanoic Acid

-

Materials: 2-Bromotricosanoic acid, aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Procedure: a. The crude 2-bromotricosanoic acid is dissolved in an aqueous solution of potassium hydroxide. b. The mixture is heated under reflux for several hours to facilitate the Sₙ2 reaction, where the bromide is displaced by a hydroxide ion. c. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 2-hydroxytricosanoic acid. d. The precipitate is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

References

- 1. 2-Hydroxytricosanoic acid | C23H46O3 | CID 152915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. 2-HYDROXYTRICOSANOIC ACID CAS#: 2718-37-8 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Natural Sources of 2-Hydroxytricosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid (C23:0-OH) is a saturated 2-hydroxy very-long-chain fatty acid. As a member of the alpha-hydroxy fatty acid family, it plays a significant role in the composition of complex lipids, particularly sphingolipids, which are integral components of cellular membranes. The presence and concentration of 2-hydroxylated fatty acids are critical for maintaining the structural integrity and function of these membranes, especially in the nervous system and the skin. This technical guide provides an in-depth overview of the known natural sources of 2-Hydroxytricosanoic acid, methodologies for its analysis, and its relevant biochemical pathways. This information is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their exploration of this and related compounds.

Natural Occurrence of 2-Hydroxytricosanoic Acid

2-Hydroxytricosanoic acid has been identified in a diverse range of natural sources, spanning marine organisms, plants, and microorganisms. Its presence is often associated with membranes rich in sphingolipids.

Marine Organisms

Marine sponges are a prominent source of 2-hydroxy long-chain fatty acids, including 2-Hydroxytricosanoic acid. These compounds are primarily found within the phospholipid fractions of the sponge's cellular membranes.

-

Sponges of the family Suberitidae: Species such as Pseudosuberites sp. and Suberites massa are particularly rich in 2-hydroxy long-chain fatty acids. In Pseudosuberites sp., this class of fatty acids can constitute nearly 50% of the total fatty acids in phospholipids (B1166683).[1][2]

-

Amphimedon compressa: This Caribbean sponge is another notable source, with studies indicating the presence of 2-Hydroxytricosanoic acid.[1]

-

Aplysina species: Sponges of the genus Aplysina, such as Aplysina lacunosa and Aplysina fistularis, also contain significant amounts of alpha-hydroxy fatty acids.[3]

-

Smenospongia aurea: This Caribbean sponge contains novel branched-chain 2-hydroxy fatty acids and is also a source of straight-chain variants.[3]

Plants

The occurrence of 2-Hydroxytricosanoic acid in the plant kingdom is often linked to epicuticular waxes and as components of plant sphingolipids, such as cerebrosides.

-

Eucalyptus globulus: The inner bark of the Blue Gum tree is a known terrestrial source of 2-Hydroxytricosanoic acid.[4]

-

Grapevine (Vitis vinifera): The leaves of various grapevine cultivars, including wild, 'Kiyomi', and 'Zweigeltrebe', have been found to contain 2-Hydroxytricosanoic acid.[4]

-

Strawberry (Fragaria x ananassa): While less documented, the presence of 2-hydroxy fatty acids has been reported in strawberry homogenates, suggesting it as a potential source.

Microorganisms

The nematode Caenorhabditis elegans has been identified as a model organism containing 2-Hydroxytricosanoic acid, where it is a constituent of its sphingolipids.[4]

Quantitative Data on 2-Hydroxytricosanoic Acid Content

The following table summarizes the available quantitative data for 2-Hydroxytricosanoic acid and related 2-hydroxy fatty acids in various natural sources. It is important to note that concentrations can vary based on geographical location, season, and the specific analytical methods employed.

| Natural Source | Organism/Tissue | Lipid Fraction | Analyte | Concentration/Percentage | Reference |

| Marine Sponge | Pseudosuberites sp. | Phospholipids | Total 2-hydroxy long-chain fatty acids (C22-C27) | ~50% of total fatty acids | [1][2] |

| Marine Sponge | Amphimedon compressa | Not Specified | 2-Hydroxytricosanoic acid (2-OH-23:0) | 11.5% of total 2-hydroxy fatty acids | [1] |

| Marine Sponge | Aaptos suberitoides | Not Specified | 2-Hydroxytricosanoic acid (2-OH-23:0) | 0.88 ± 0.23 % of total fatty acids | [5] |

| Marine Sponge | Xestospongia vansoesti | Not Specified | 2-Hydroxytricosanoic acid (2-OH-23:0) | 0.3 ± 0.1 % of total fatty acids | [5] |

Data for plant sources and C. elegans is currently qualitative, indicating presence without specific quantification of 2-Hydroxytricosanoic acid in the reviewed literature.

Experimental Protocols

The accurate extraction, isolation, and quantification of 2-Hydroxytricosanoic acid from natural sources are critical for research and development. The following sections detail established methodologies.

Lipid Extraction

The choice of extraction method depends on the sample matrix. The Bligh-Dyer and Folch methods are widely used for their efficiency in extracting a broad range of lipids.

1. Modified Bligh-Dyer Method for Marine Sponges: [6][7][8]

-

Sample Preparation: Lyophilize (freeze-dry) the sponge tissue to remove water and grind it into a fine powder.

-

Initial Soak: For hard sponge tissues, soak the lyophilized powder in methanol (B129727) for 24 hours prior to the main extraction to improve lipid yield.[6]

-

Homogenization: Homogenize the pre-soaked or powdered sample in a mixture of chloroform (B151607) and methanol (1:2, v/v). The solvent volume should be approximately 20 times the sample weight.

-

Phase Separation: Add chloroform and a weak salt solution (e.g., 0.88% KCl) to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. This will induce phase separation.

-

Lipid Recovery: Centrifuge the mixture to clarify the two phases. The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

2. Folch Method for Plant Tissues: [9][10][11][12][13]

-

Homogenization: Homogenize the fresh or dried and powdered plant material in a 2:1 chloroform:methanol mixture.[9][10]

-

Filtration: Filter the homogenate to remove solid plant debris.

-

Washing: Wash the filtrate with 0.2 volumes of a 0.9% NaCl solution to remove non-lipid contaminants.[10]

-

Phase Separation: Centrifuge the mixture to separate the phases. The lower chloroform layer contains the lipids.

-

Solvent Removal: Collect the lower phase and evaporate the solvent to yield the total lipid extract.

Isolation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acids. Due to the low volatility of 2-Hydroxytricosanoic acid, derivatization is a mandatory step.

1. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponification: The total lipid extract is saponified by refluxing with a solution of methanolic NaOH (e.g., 0.5 M) to release the fatty acids from complex lipids.

-

Esterification: The free fatty acids are then converted to their more volatile methyl esters (FAMEs) by heating with a methylating agent such as 14% boron trifluoride in methanol.

2. Derivatization of the Hydroxyl Group: [14][15][16][17][18][19]

To improve chromatographic resolution and obtain characteristic mass spectra, the hydroxyl group of the 2-hydroxy FAME is typically derivatized.

-

Silylation: React the FAMEs with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers.[17] This is a common and effective method.

-

Methylation: An alternative is to methylate the hydroxyl group using methyl iodide in the presence of a base, forming a methoxy (B1213986) derivative.[14]

3. GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase). The oven temperature is programmed to separate the FAMEs based on their volatility and polarity.

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns are used to identify the specific fatty acid derivatives. The mass spectrum of the TMS ether of 2-hydroxytricosanoate (B1262812) methyl ester will show characteristic ions that allow for its unambiguous identification.

Biochemical Pathways

Understanding the biosynthesis and degradation of 2-Hydroxytricosanoic acid is crucial for elucidating its biological roles and for potential therapeutic applications.

Biosynthesis of 2-Hydroxy Fatty Acids

The primary pathway for the synthesis of 2-hydroxy fatty acids in eukaryotes is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[20][21][22] This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum.

Caption: Biosynthesis of 2-Hydroxytricosanoic Acid via FA2H.

The expression of the FA2H gene is upregulated during cellular differentiation, for instance, in keratinocytes, to produce the 2-hydroxyceramides necessary for the skin's permeability barrier.[23]

Degradation via Alpha-Oxidation

2-Hydroxy fatty acids are degraded in the peroxisomes through a process called alpha-oxidation .[24][25][26] This pathway removes one carbon atom at a time from the carboxyl end of the fatty acid.

Caption: Peroxisomal alpha-oxidation pathway for 2-hydroxy fatty acids.

Signaling Implications

Recent studies have begun to uncover the role of 2-hydroxy fatty acids and their metabolism in cellular signaling. The enzyme FA2H and its products have been implicated in the regulation of cancer cell proliferation and metastasis. For example, FA2H expression is often suppressed in colorectal tumors, and its activity has been linked to the AMPK/YAP signaling pathway, suggesting a tumor-suppressive role.[27][28] In plants, sphingolipids containing 2-hydroxy fatty acids are necessary for the organization of plasma membrane nanodomains and the oxidative burst associated with immune responses.[29]

Conclusion

2-Hydroxytricosanoic acid is a naturally occurring alpha-hydroxy fatty acid found in a variety of organisms, with marine sponges being a particularly rich source. Its analysis requires specialized extraction and derivatization techniques coupled with sensitive analytical methods like GC-MS. The biosynthesis and degradation of 2-Hydroxytricosanoic acid are controlled by specific enzymatic pathways that are increasingly recognized for their roles in cellular signaling and disease. Further research into the quantitative distribution of this fatty acid and the regulation of its metabolic pathways will undoubtedly provide deeper insights into its biological functions and may unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. World Porifera Database - Species [marinespecies.org]

- 3. Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. vliz.be [vliz.be]

- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 9. Lipid extraction by folch method | PPTX [slideshare.net]

- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 11. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. repository.seafdec.org [repository.seafdec.org]

- 14. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. marinelipids.ca [marinelipids.ca]

- 16. researchgate.net [researchgate.net]

- 17. Derivatization techniques for free fatty acids by GC [restek.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases [mdpi.com]

- 21. Gene - FA2H [maayanlab.cloud]

- 22. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biochemden.com [biochemden.com]

- 25. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 27. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 29. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Hydroxytricosanoic Acid in Mammals: An In-depth Technical Guide

Abstract

2-Hydroxy long-chain and very-long-chain fatty acids (2-OH-VLCFAs) are critical components of sphingolipids, particularly galactosylceramides and sulfatides, which are highly enriched in the myelin sheath of the nervous system. The presence and concentration of these hydroxylated fatty acids are essential for the proper structure and function of myelin. 2-Hydroxytricosanoic acid (C23:0-OH), a very-long-chain fatty acid, belongs to this class of lipids. Its biosynthesis is a specialized process occurring within the endoplasmic reticulum, catalyzed by a key enzyme, Fatty Acid 2-Hydroxylase (FA2H). Deficiencies in this pathway are linked to severe neurodegenerative disorders, making FA2H a protein of significant interest for therapeutic development. This guide provides a comprehensive overview of the mammalian biosynthetic pathway of 2-hydroxytricosanoic acid, detailing the core enzymatic reaction, related metabolic pathways, quantitative data, and key experimental methodologies.

The Core Biosynthetic Pathway

The primary route for the synthesis of 2-hydroxytricosanoic acid in mammals is a direct hydroxylation of its non-hydroxylated precursor, tricosanoic acid (C23:0). This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

-

Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

-

Gene: FA2H

-

Substrate: Tricosanoic acid (C23H46O2)

-

Product: (R)-2-Hydroxytricosanoic acid (C23H46O3)[1]

-

Cellular Location: Endoplasmic Reticulum (ER)[2]

-

Cofactors & Reaction Type: The reaction is an NAD(P)H-dependent monooxygenation.[2] The FA2H enzyme contains a cytochrome b5 domain and a di-iron-binding histidine motif essential for its catalytic activity.[3][4]

The enzyme is stereospecific, exclusively producing the (R)-enantiomer of the 2-hydroxy fatty acid.[1] Following its synthesis, 2-hydroxytricosanoic acid is activated to 2-hydroxytricosanoyl-CoA and subsequently incorporated into ceramides (B1148491) by ceramide synthases, forming the backbone of various complex sphingolipids like galactosylceramides (GalCer) and sulfatides, which are crucial for myelin stability.

Metabolic Fate and Related Pathways: Peroxisomal α-Oxidation

While biosynthesis occurs in the ER, the catabolism of 2-hydroxy fatty acids takes place via the α-oxidation pathway, primarily in the peroxisomes. This pathway shortens the fatty acid by one carbon atom per cycle. The key cleavage step is catalyzed by 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.

-

Activation: 2-hydroxy fatty acid is converted to its CoA-ester.

-

Cleavage: 2-hydroxyacyl-CoA lyase (HACL1) cleaves 2-hydroxyacyl-CoA into formyl-CoA and a fatty aldehyde with one less carbon (an (n-1) aldehyde).

-

Oxidation: The fatty aldehyde is oxidized to a carboxylic acid, which can then enter the β-oxidation pathway.

This degradation pathway is particularly important for branched-chain fatty acids like phytanic acid but also acts on straight-chain 2-hydroxy fatty acids.

Quantitative Data

Quantitative kinetic data for FA2H is limited in the literature, particularly for tricosanoic acid. However, studies using the closely related very-long-chain fatty acid, tetracosanoic acid (C24:0), provide valuable insight into the enzyme's high affinity for these substrates.

| Parameter | Value | Substrate | Source Organism | Reference |

| Michaelis Constant (KM) | < 0.18 µM | Tetracosanoic Acid (C24:0) | Human (recombinant) | [1] |

| Optimal pH | 7.6 - 7.8 | Tetracosanoic Acid (C24:0) | Human (recombinant) | [1] |

Table 1: Kinetic Parameters of Fatty Acid 2-Hydroxylase (FA2H).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of 2-hydroxytricosanoic acid.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from methodologies designed to measure the conversion of a fatty acid to its 2-hydroxy form using microsomal preparations and detection by mass spectrometry.[5]

I. Materials & Reagents:

-

FA2H-expressing cells (e.g., transfected COS7 cells) or brain tissue homogenate.

-

Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Substrate: [3,3,5,5-D₄]tetracosanoic acid (or other suitable stable-isotope labeled VLCFA).

-

α-cyclodextrin for substrate solubilization.

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.6).

-

NADPH Regeneration System: Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase.

-

Purified NADPH:cytochrome P-450 reductase.

-

Lipid extraction solvents: Chloroform, Methanol.

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Internal standard (e.g., a different chain length 2-hydroxy fatty acid).

II. Procedure:

-

Microsome Preparation: a. Homogenize cells or tissue in ice-cold homogenization buffer. b. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Resuspend the resulting microsomal pellet in reaction buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Substrate Preparation: a. Solubilize the deuterated fatty acid substrate in an aqueous solution of α-cyclodextrin to enhance bioavailability.

-

Enzyme Reaction: a. In a microfuge tube, combine the microsomal protein (e.g., 50 µg), reaction buffer, NADPH regeneration system components, and purified P-450 reductase. b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the solubilized deuterated substrate. d. Incubate at 37°C for a defined period (e.g., 60-180 minutes). Perform time-course experiments to ensure linearity.

-

Lipid Extraction & Derivatization: a. Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). b. Add the internal standard. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase and dry it under a stream of nitrogen. e. Derivatize the dried lipids by adding BSTFA and heating at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

-

Quantification by GC-MS: a. Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS). b. Use selected ion monitoring (SIM) to quantify the deuterated 2-hydroxy fatty acid product relative to the internal standard.

Protocol for Immunofluorescence Staining of FA2H

This protocol provides a general framework for the cellular localization of the FA2H protein in cultured cells.

I. Materials & Reagents:

-

Cells grown on glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Rabbit anti-FA2H.

-

Secondary Antibody: Fluorescently-labeled Goat anti-Rabbit IgG (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI.

-

Antifade Mounting Medium.

II. Procedure:

-

Cell Preparation: Grow cells to desired confluency (e.g., 60-80%) on sterile glass coverslips in a petri dish or multi-well plate.

-

Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Add 4% PFA and incubate for 15 minutes at room temperature.[6][7] c. Aspirate the fixative and wash three times with PBS for 5 minutes each.

-

Permeabilization: a. Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This is crucial for allowing antibodies to access intracellular epitopes like the ER-localized FA2H.[7][8] b. Wash three times with PBS for 5 minutes each.

-

Blocking: a. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[7]

-

Primary Antibody Incubation: a. Dilute the primary anti-FA2H antibody in Blocking Buffer to its optimal concentration. b. Aspirate the blocking solution and add the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.[6]

-

Secondary Antibody Incubation: a. Wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[7]

-

Staining and Mounting: a. Wash the coverslips three times with PBS for 5 minutes each, protected from light. b. (Optional) Incubate with DAPI solution for 5 minutes for nuclear counterstaining. c. Wash once with PBS. d. Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

-

Imaging: a. Allow the mounting medium to cure. b. Visualize the cells using a fluorescence microscope with appropriate filters. The expected pattern for FA2H is a reticular cytoplasmic staining consistent with the endoplasmic reticulum.

Conclusion and Future Directions

The biosynthesis of 2-hydroxytricosanoic acid is a highly specific enzymatic process catalyzed by FA2H in the endoplasmic reticulum. This pathway is fundamental to the production of essential 2-hydroxylated sphingolipids required for nervous system integrity. While the core pathway is well-defined, further research is needed to fully elucidate the substrate specificity of FA2H across a wide range of very-long-chain fatty acids and to determine the precise kinetic parameters (KM and Vmax) for each. Understanding the regulation of the FA2H gene and the factors controlling enzyme activity could provide novel therapeutic targets for demyelinating diseases and other associated neurodegenerative disorders. The development of high-throughput assays and advanced mass spectrometry techniques will be instrumental in exploring the full spectrum of 2-hydroxy fatty acids and their roles in mammalian health and disease.

References

- 1. uniprot.org [uniprot.org]

- 2. mdpi.com [mdpi.com]

- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scbt.com [scbt.com]

The Central Role of 2-Hydroxytricosanoic Acid in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 2-Hydroxytricosanoic acid, a very-long-chain 2-hydroxy fatty acid, within the intricate landscape of sphingolipid metabolism. Sphingolipids containing 2-hydroxylated acyl chains are critical components of cellular membranes, particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2] The introduction of a hydroxyl group at the C-2 position of the fatty acid confers unique biophysical properties to these sphingolipids, influencing membrane stability, lipid-lipid interactions, and cell signaling processes.[1] This document details the biosynthesis, degradation, and physiological functions of 2-hydroxylated sphingolipids, with a specific focus on those containing 2-Hydroxytricosanoic acid. Furthermore, it outlines their clinical significance, particularly in neurodegenerative disorders and cancer.[1][3][4] Detailed experimental protocols for the analysis of these lipids and enzymatic assays are provided, alongside quantitative data and visual representations of key metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to 2-Hydroxytricosanoic Acid in Sphingolipid Metabolism

2-Hydroxytricosanoic acid is a saturated very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha-carbon (C-2).[5] It is a key constituent of a specific subset of sphingolipids, which are particularly enriched in the myelin sheath of the nervous system and the stratum corneum of the skin.[1][5] The presence of the 2-hydroxyl group is not a minor modification; it fundamentally alters the properties of the sphingolipid, enabling the formation of extensive hydrogen bond networks within the membrane.[1] This contributes to the stability and compaction of the myelin sheath and the integrity of the skin's permeability barrier.[2][6]

The synthesis of 2-hydroxylated sphingolipids is a specialized pathway, with the key enzymatic step being the hydroxylation of the fatty acid itself, which is then incorporated into ceramide and subsequently more complex sphingolipids.[2][7] The primary enzyme responsible for this hydroxylation is the Fatty Acid 2-Hydroxylase (FA2H).[8][9] Dysregulation of this pathway, often due to mutations in the FA2H gene, leads to severe neurological disorders, highlighting the critical role of 2-hydroxylated sphingolipids in maintaining nervous system function.[10][11]

Biosynthesis of 2-Hydroxylated Sphingolipids

The biosynthesis of sphingolipids containing 2-Hydroxytricosanoic acid and other 2-hydroxy fatty acids is a multi-step process primarily occurring in the endoplasmic reticulum (ER).[5][12]

2.1. Fatty Acid 2-Hydroxylation: The Role of FA2H

The committed step in the formation of 2-hydroxylated sphingolipids is the hydroxylation of a fatty acid at the C-2 position.[12] This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein located in the ER.[5][9]

-

Enzyme: Fatty Acid 2-Hydroxylase (FA2H)[8]

-

Gene: FA2H[8]

-

Substrates: Long-chain and very-long-chain fatty acids (e.g., C16-C24)[12]

-

Cofactors: NAD(P)H and molecular oxygen[9]

-

Product: (R)-2-hydroxy fatty acid[7]

FA2H contains a cytochrome b5-like domain and a di-iron-containing catalytic domain.[12] The enzyme is highly expressed in the brain (specifically in oligodendrocytes and Schwann cells), skin, colon, and kidneys.[8][13] While FA2H is the primary enzyme for this reaction, evidence suggests the existence of alternative pathways or other enzymes capable of 2-hydroxylation, as FA2H knockout mice still retain some 2-hydroxylated sphingolipids in certain tissues.[9]

2.2. Incorporation into Ceramide and Complex Sphingolipids

Following its synthesis, the 2-hydroxy fatty acid is activated to its CoA ester, 2-hydroxyacyl-CoA. This activated form is then utilized by ceramide synthases (CerS) to acylate a sphingoid base (e.g., sphinganine), forming 2-hydroxydihydroceramide.[2][7] All six mammalian CerS isoforms can utilize 2-hydroxyacyl-CoAs as substrates.[7]

The 2-hydroxydihydroceramide is then desaturated by dihydroceramide desaturase (DESG1) to form 2-hydroxyceramide.[1] This 2-hydroxyceramide serves as a precursor for the synthesis of more complex 2-hydroxylated sphingolipids, such as:

-

2-hydroxygalactosylceramide (hGalCer): Formed by the action of UDP-galactose:ceramide galactosyltransferase (CGT). hGalCer is a major component of myelin.[13][14]

-

2-hydroxysulfatide: Formed by the sulfation of hGalCer. Also abundant in myelin.[14]

-

2-hydroxysphingomyelin (hSM): Formed by the transfer of a phosphocholine (B91661) headgroup.

The metabolic pathway for the biosynthesis of 2-hydroxylated sphingolipids is depicted in the following diagram.

Caption: Biosynthesis of 2-hydroxylated sphingolipids.

Degradation of 2-Hydroxylated Sphingolipids

The catabolism of 2-hydroxylated sphingolipids occurs primarily in the lysosomes and peroxisomes.[1][2]

Complex 2-hydroxylated sphingolipids are broken down in the lysosomes by a series of specific hydrolases to yield 2-hydroxyceramide.[5] Acid ceramidase , with the assistance of the activator protein saposin D , then hydrolyzes 2-hydroxyceramide to release sphingosine (B13886) and a 2-hydroxy fatty acid.[5]

The released 2-hydroxy fatty acid can be recycled through a salvage pathway for the re-synthesis of sphingolipids or be degraded.[1] The primary degradation pathway for 2-hydroxy fatty acids is peroxisomal α-oxidation .[2][5] This process removes one carbon atom from the carboxyl end of the fatty acid. The 2-hydroxy fatty acid is first converted to its CoA ester and then oxidized to 2-ketoacyl-CoA. Subsequently, the action of 2-hydroxyphytanoyl-CoA lyase cleaves the molecule, yielding formyl-CoA (which is further metabolized to CO2) and a fatty aldehyde that is one carbon shorter. This fatty aldehyde is then oxidized to a fatty acid, which can enter the β-oxidation pathway.

The degradation pathway is illustrated in the following diagram.

Caption: Degradation of 2-hydroxylated sphingolipids.

Physiological and Pathological Roles

4.1. Role in Myelin Function

The myelin sheath, which insulates nerve axons, is exceptionally rich in lipids, with galactosylceramide (GalCer) and sulfatide being major components.[12] A significant proportion of these galactolipids in both the central and peripheral nervous systems contain 2-hydroxy fatty acids, including 2-Hydroxytricosanoic acid.[12][14] The 2-hydroxyl group is crucial for the stability and compaction of the myelin sheath through the formation of intermolecular hydrogen bonds.[1] While the initial formation of compact myelin can occur in the absence of 2-hydroxylated sphingolipids, its long-term maintenance is severely impaired, leading to late-onset axonal and myelin sheath degeneration.[12]

4.2. Role in Skin Barrier Function

The epidermis, the outermost layer of the skin, forms a critical permeability barrier that prevents water loss and protects against environmental insults.[6] This barrier function is largely attributed to the unique lipid composition of the stratum corneum, which is enriched in ceramides (B1148491).[6] A specific class of these ceramides contains 2-hydroxy fatty acids, which are essential for the proper formation and organization of the lamellar lipid structures that constitute the barrier.[6]

4.3. Role in Cell Signaling and Membrane Organization

Beyond their structural roles, 2-hydroxylated sphingolipids are involved in various cell signaling pathways and the organization of membrane microdomains (lipid rafts).[6] The presence of the 2-hydroxyl group can influence the lateral organization of lipids in the plasma membrane, affecting the localization and activity of membrane-associated proteins. For instance, 2-hydroxy sphingolipids are necessary for the proper organization of plasma membrane nanodomains and the activation of NADPH oxidase during the immune response in plants.[15][16]

4.4. Clinical Relevance

Mutations in the FA2H gene that result in a loss of function of the FA2H enzyme are the cause of several neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) .[10][11] These disorders include:

-

Hereditary Spastic Paraplegia 35 (SPG35): Characterized by progressive spasticity and weakness of the lower limbs.[1]

-

Leukodystrophy: A group of disorders affecting the white matter of the brain.[10]

-

Neurodegeneration with Brain Iron Accumulation (NBIA): A group of inherited neurological movement disorders.[1]

The pathology of these diseases is directly linked to the lack of 2-hydroxylated sphingolipids, leading to demyelination and neurodegeneration.[10][11]

In the context of cancer , the role of FA2H and 2-hydroxylated sphingolipids is complex and appears to be context-dependent.[1][4] In some cancers, such as esophageal squamous cell carcinoma, high FA2H expression is associated with poor prognosis and promotes metastasis.[4] Conversely, in gastric and colorectal cancer, FA2H expression is lower in tumor tissues, and its metabolites, like (R)-2-hydroxy palmitic acid, have been shown to inhibit cancer cell growth and invasiveness.[4][17]

Data Presentation

Quantitative data for specific 2-hydroxylated fatty acids, including 2-Hydroxytricosanoic acid, across a wide range of human tissues is limited in the currently available literature. However, relative abundance and enzyme activity data provide valuable insights.

Table 1: Abundance of 2-Hydroxylated Sphingolipids in Myelin

| Lipid Class | Proportion of Total Myelin Lipids | Proportion of Lipid Class with 2-Hydroxy Fatty Acids | Estimated Proportion of 2-Hydroxylated Lipids in Myelin Outer Leaflet |

| Galactosylceramide (GalCer) & Sulfatide | ~25%[12] | >50%[12] | ~25%[2][8] |

Table 2: FA2H Activity in Developing Mouse Brain

| Postnatal Day | FA2H Activity (fmol 2-hydroxy [D4]C24 fatty acid formed/mg protein/min) (Mean ± SD) |

| 1 | ~5 |

| 10 | ~15 |

| 20 | ~25 (Peak activity) |

| 83 | ~8 ("Maintenance level") |

| (Data adapted from Alderson et al., 2007)[13] |

Experimental Protocols

6.1. Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including sphingolipids, from brain tissue.

Materials:

-

Brain tissue

-

Chloroform (CHCl3)

-

Methanol (B129727) (MeOH)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Weigh the brain tissue and homogenize it in a 2:1 (v/v) mixture of CHCl3:MeOH to a final volume 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Filter or centrifuge the homogenate to recover the liquid phase.

-

Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) to separate the phases.

-

The lower phase (chloroform-rich) contains the total lipids. Carefully collect this phase.

-

Evaporate the solvent from the lipid extract using a rotary evaporator or a gentle stream of nitrogen.

-

The dried lipid extract can be stored at -20°C under nitrogen for further analysis.

(Protocol synthesized from information in)

6.2. Quantification of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of 2-hydroxy fatty acids.

Materials:

-

Dried lipid extract

-

Methanolic HCl or BF3 in methanol for methylation

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or pentafluorobenzoyl (PFBO) chloride)

-

Internal standards (e.g., deuterated 2-hydroxy fatty acids)

-

GC-MS system

Procedure:

-

Hydrolysis: Saponify the lipid extract to release free fatty acids.

-

Methylation: Convert the fatty acids to fatty acid methyl esters (FAMEs) using methanolic HCl or BF3 in methanol.

-

Derivatization: Derivatize the hydroxyl group to increase volatility for GC analysis. For example, create trimethylsilyl (B98337) (TMS) ethers using BSTFA.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a suitable capillary column (e.g., VF-5ms) to separate the FAMEs based on their volatility and polarity. A typical temperature program would involve a ramp from a low temperature (e.g., 60-80°C) to a high temperature (e.g., 300-310°C).

-

Mass Spectrometry: Use electron ionization (EI) or electron-capture negative ionization (ECNI) for detection. Quantify the 2-hydroxy FAMEs by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of characteristic fragment ions.

-

-

Quantification: Calculate the concentration of each 2-hydroxy fatty acid by comparing its peak area to that of the corresponding internal standard.

(Protocol synthesized from information in[6][11])

6.3. In Vitro FA2H Enzyme Activity Assay

This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product.

Materials:

-

Tissue or cell homogenate (source of FA2H)

-

Assay buffer (e.g., Tris-HCl, pH 7.6)

-

NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Purified NADPH:cytochrome P450 reductase

-

Substrate: A specific fatty acid (e.g., [3,3,5,5-D4]tetracosanoic acid) solubilized in α-cyclodextrin

-

Internal standard (e.g., a different deuterated 2-hydroxy fatty acid)

-

Solvents for extraction (e.g., diethyl ether)

-

Derivatization agent (e.g., BSTFA)

-

GC-MS system

Procedure:

-

Prepare an assay mixture containing the assay buffer, NADPH regeneration system, and purified NADPH:cytochrome P450 reductase.

-

Add the tissue or cell homogenate (containing FA2H) to the assay mixture.

-

Initiate the reaction by adding the fatty acid substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 60-180 minutes).

-

Stop the reaction by adding an organic solvent and the internal standard.

-

Extract the lipids from the reaction mixture.

-

Dry the lipid extract and derivatize the fatty acids as described in the GC-MS protocol.

-

Analyze the sample by GC-MS to quantify the amount of 2-hydroxylated product formed.

-

Calculate the enzyme activity, typically expressed as pmol or fmol of product formed per minute per mg of protein.

(Protocol synthesized from information in[3][6][16])

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 2-hydroxylated fatty acids from a biological sample.

Caption: Experimental workflow for 2-hydroxy fatty acid analysis.

Conclusion

2-Hydroxytricosanoic acid and other 2-hydroxy fatty acids are integral components of sphingolipids that play indispensable structural and signaling roles in mammalian physiology. Their synthesis via the FA2H enzyme and subsequent incorporation into complex sphingolipids are critical for the integrity of the myelin sheath and the skin barrier. The profound neurological consequences of FA2H deficiency underscore the importance of this metabolic pathway. Further research into the nuanced roles of specific 2-hydroxylated sphingolipid species in health and disease, particularly in the context of neurodegeneration and cancer, holds significant promise for the development of novel therapeutic strategies. The experimental protocols and analytical approaches detailed in this guide provide a framework for researchers to further investigate this important class of lipids.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 3. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Faculty Publications - MUSC Libraries [library.musc.edu]

- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. certolabs.com [certolabs.com]

- 11. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.seafdec.org [repository.seafdec.org]

- 15. aquaculture.ugent.be [aquaculture.ugent.be]

- 16. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty acid 2-hydroxylase regulates cAMP-induced cell cycle exit in D6P2T Schwannoma cells - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxytricosanoic Acid: A Core Component of Nervous System Myelin and Its Role in Neurological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a critical structural role in the nervous system, particularly as a key constituent of the myelin sheath.[1][2] Its presence is crucial for the proper formation and long-term maintenance of myelin, the insulating layer that surrounds neuronal axons and facilitates rapid nerve impulse conduction. This technical guide provides a comprehensive overview of the biosynthesis, function, and catabolism of 2-hydroxytricosanoic acid in the nervous system, its association with neurodegenerative diseases, and detailed experimental protocols for its analysis.

Biosynthesis of 2-Hydroxytricosanoic Acid

The synthesis of 2-hydroxytricosanoic acid is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[3][4] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[5] FA2H catalyzes the stereospecific hydroxylation of tricosanoic acid at the C-2 position, producing (R)-2-hydroxytricosanoic acid.[3] The reaction is dependent on NADPH and cytochrome P450 reductase, which provides electrons for the hydroxylation process.[4]

The FA2H enzyme contains an N-terminal cytochrome b5 domain and an iron-binding histidine motif, which are essential for its catalytic activity.[4] Following its synthesis, 2-hydroxytricosanoic acid is activated to its CoA ester, 2-hydroxytricosanoyl-CoA, which can then be incorporated into various sphingolipids, most notably galactosylceramide and sulfatide, which are abundant in myelin.[5]

Functional Roles in the Nervous System

The primary function of 2-hydroxytricosanoic acid in the nervous system is its role as a structural component of myelin. 2-Hydroxy fatty acids, including 2-hydroxytricosanoic acid, are almost exclusively found as N-acyl chains of sphingolipids within the myelin sheath.[1] The presence of the 2-hydroxyl group is thought to increase the stability of the myelin membrane through enhanced hydrogen bonding between adjacent lipid molecules. This contributes to the compactness and integrity of the myelin sheath, which is essential for efficient saltatory conduction.

The expression of FA2H and the levels of 2-hydroxy fatty acids increase significantly during the period of active myelination in postnatal brain development, highlighting their importance in this process.[6] While the absence of 2-hydroxylated sphingolipids does not prevent the initial formation of a structurally normal myelin sheath, it leads to late-onset axonal and myelin sheath degeneration, indicating a crucial role in the long-term maintenance and stability of myelin.

Data Presentation

Quantitative data on the absolute concentration of 2-hydroxytricosanoic acid in specific human brain regions is limited in the literature. However, studies on the composition of myelin and brain white matter provide insights into the abundance of very-long-chain fatty acids and 2-hydroxy fatty acids.

| Lipid Component | White Matter | Gray Matter | Myelin | Reference |

| Total Lipid (% dry weight) | 49-66% | 36-40% | 78-81% | [5] |

| 2-Hydroxy Fatty Acids | Enriched | Low levels | Highly Enriched | [1][7] |

| Very-Long-Chain Fatty Acids (VLCFAs) | High concentration | Lower concentration | High concentration | [2][3] |

| Condition | Change in 2-Hydroxy Fatty Acid Levels | Affected Region | Reference |

| Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) | Severely reduced or absent | Brain and peripheral nerves | [4] |

| Postnatal Myelination | Significant increase | Brain | [6] |

Catabolism of 2-Hydroxytricosanoic Acid

2-Hydroxytricosanoic acid is degraded via the peroxisomal alpha-oxidation pathway. This pathway is responsible for the breakdown of fatty acids that cannot be metabolized by beta-oxidation due to substitutions on their carbon chains.

The alpha-oxidation of 2-hydroxytricosanoic acid involves the following key steps:

-

Activation: 2-Hydroxytricosanoic acid is activated to its CoA ester, 2-hydroxytricosanoyl-CoA.

-

Cleavage: 2-Hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves 2-hydroxytricosanoyl-CoA into formyl-CoA and an (n-1) aldehyde, in this case, docosanal.[8][9]

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, docosanoic acid, which can subsequently enter the beta-oxidation pathway for further degradation.[10]

Association with Neurodegenerative Diseases

Mutations in the FA2H gene that lead to a deficiency in the FA2H enzyme cause a rare, autosomal recessive neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) .[4][11] FAHN is characterized by a range of neurological symptoms, including spastic paraplegia, dystonia, ataxia, and cognitive decline.[11] The absence of 2-hydroxy fatty acids in the myelin of FAHN patients leads to progressive demyelination and neurodegeneration.[4] This underscores the critical role of 2-hydroxytricosanoic acid and other 2-hydroxy fatty acids in maintaining the long-term integrity and function of the nervous system.

Experimental Protocols

Lipid Extraction from Brain Tissue (Folch Method)

This protocol describes a standard method for the extraction of total lipids from brain tissue.

Materials:

-

Brain tissue sample

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize a known weight of brain tissue in a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Separate the liquid phase by filtration or centrifugation.

-

Wash the extract with 0.2 volumes of 0.9% NaCl solution.

-

Centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

-

The lower chloroform phase contains the total lipids. Carefully collect this phase.

-

Evaporate the solvent under a vacuum using a rotary evaporator or under a stream of nitrogen.

-

The dried lipid extract can be reconstituted in a suitable solvent for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxy Fatty Acids

This protocol outlines a general procedure for the analysis of 2-hydroxy fatty acids by GC-MS after derivatization.

Materials:

-

Dried lipid extract

-

Methanol

-

HCl

-

Internal standards (e.g., deuterated fatty acids)

-

Iso-octane

-

Derivatization agent (e.g., pentafluorobenzyl bromide in acetonitrile (B52724) and diisopropylethylamine in acetonitrile)

-

GC-MS system

Procedure:

-

Hydrolysis (for total fatty acid analysis): If analyzing fatty acids from complex lipids, perform alkaline hydrolysis (e.g., with 1N KOH in methanol) followed by acidification (e.g., with 1N HCl).

-

Extraction: Add internal standards to the sample. Extract the fatty acids into an organic solvent like iso-octane.

-

Derivatization: Dry the extracted fatty acids and derivatize them to form volatile esters (e.g., pentafluorobenzyl esters). This is achieved by adding the derivatization agent and incubating at room temperature.

-

Analysis: Dry the derivatized sample and reconstitute it in iso-octane. Inject an aliquot into the GC-MS system.

-

Quantification: Use a standard curve of known concentrations of 2-hydroxy fatty acid standards, prepared and derivatized in the same manner as the samples, for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2-Hydroxylated Sphingolipids

This protocol provides a general workflow for the targeted analysis of 2-hydroxylated sphingolipids using LC-MS/MS.

Materials:

-

Dried lipid extract

-

Internal standards (e.g., deuterated sphingolipid species)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Appropriate LC column (e.g., C18 reversed-phase or HILIC)

-

Mobile phases (e.g., water/acetonitrile/formic acid gradients)

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions. Add a cocktail of internal standards.

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different sphingolipid species.

-

Mass Spectrometric Detection: Analyze the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target 2-hydroxylated sphingolipid and its corresponding internal standard.

-

Quantification: Generate calibration curves using authentic standards to quantify the concentration of each analyte in the sample.

Conclusion

2-Hydroxytricosanoic acid is a vital component of the nervous system, with its primary role being the structural reinforcement of the myelin sheath. Its synthesis via FA2H and subsequent incorporation into sphingolipids are critical for the long-term health and stability of myelinated axons. The devastating neurological consequences of FA2H deficiency in FAHN highlight the indispensable nature of this fatty acid in neurological function. Further research, particularly in obtaining precise quantitative data on its distribution in healthy and diseased states, will be crucial for a more complete understanding of its role and for the development of potential therapeutic strategies for related neurodegenerative disorders.

References

- 1. Myelin Lipid Composition in the Central Nervous System Is Regionally Distinct and Requires Mechanistic Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Fatty acid hydroxylase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. THE 2-HYDROXY FATTY ACIDS IN WHITE MATTER OF INFANT AND ADULT BRAINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain white matter development is associated with a human-specific haplotype increasing the synthesis of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipidomic Alterations in the Cerebral Cortex and White Matter in Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

Peroxisomal Alpha-Oxidation of 2-Hydroxytricosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal alpha-oxidation is a critical metabolic pathway responsible for the degradation of certain fatty acids that cannot be processed by the more common beta-oxidation pathway due to substitutions on their carbon chains.[1] This guide focuses on the peroxisomal alpha-oxidation of 2-hydroxytricosanoic acid (C23:0-OH), a long-chain 2-hydroxy fatty acid. While the alpha-oxidation of phytanic acid is well-documented in the context of Refsum disease, the metabolism of very-long-chain 2-hydroxy fatty acids is also of significant biological interest, particularly in relation to sphingolipid metabolism in the brain.[2] This document provides a comprehensive overview of the core biochemical pathway, key enzymatic players, regulatory mechanisms, and associated pathologies. It also includes detailed experimental protocols and quantitative data to aid researchers in their study of this metabolic process.

The Core Pathway: From 2-Hydroxytricosanoic Acid to Docosanoyl-CoA

The peroxisomal alpha-oxidation of 2-hydroxytricosanoic acid involves a series of enzymatic reactions that ultimately shorten the fatty acid by one carbon atom, yielding a product that can enter the beta-oxidation pathway. The overall process occurs within the peroxisome.[3]

The key steps are as follows:

-

Activation: 2-Hydroxytricosanoic acid is first activated to its coenzyme A (CoA) ester, 2-hydroxytricosanoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.

-

Cleavage: The central step is the cleavage of 2-hydroxytricosanoyl-CoA by the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1). This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction produces formyl-CoA and a C22 aldehyde, docosanal (B110267).[2][3]

-

Oxidation: The resulting docosanal is then oxidized to docosanoic acid by a fatty aldehyde dehydrogenase (FALDH).[4][5]

-

Beta-Oxidation: The product, docosanoyl-CoA (after activation), can then be further metabolized through the peroxisomal beta-oxidation pathway.

Below is a diagram illustrating this pathway.

Caption: Peroxisomal alpha-oxidation of 2-hydroxytricosanoic acid.

Key Enzymes and Their Characteristics

The efficient functioning of this pathway relies on the coordinated action of several key enzymes.

| Enzyme | Gene | Cofactors | Substrate(s) | Product(s) | Cellular Location |

| Acyl-CoA Synthetase | Multiple | ATP, CoA, Mg2+ | 2-Hydroxytricosanoic Acid | 2-Hydroxytricosanoyl-CoA | Peroxisomal Membrane |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | HACL1 | Thiamine Pyrophosphate (TPP), Mg2+ | 2-Hydroxyacyl-CoAs (including 2-hydroxytricosanoyl-CoA) | (n-1) Aldehyde (Docosanal), Formyl-CoA | Peroxisomal Matrix |

| Fatty Aldehyde Dehydrogenase (FALDH) | ALDH3A2 | NAD+ | Long-chain fatty aldehydes (including Docosanal) | Long-chain fatty acids (Docosanoic Acid) | Peroxisomal Membrane, ER |

Regulation of the Pathway

The peroxisomal alpha-oxidation pathway is subject to transcriptional regulation, primarily through the action of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

Caption: PPARα-mediated regulation of alpha-oxidation genes.

PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or synthetic agonists (e.g., fibrates), forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including HACL1 and ALDH3A2, leading to their increased transcription.[3][8] This mechanism allows for the upregulation of the alpha-oxidation pathway in response to high lipid loads.

Clinical Relevance and Associated Disorders

Defects in the peroxisomal alpha-oxidation pathway can lead to the accumulation of its substrates, resulting in severe metabolic disorders.

-

Sjögren-Larsson Syndrome (SLS): This autosomal recessive disorder is caused by mutations in the ALDH3A2 gene, leading to deficient FALDH activity.[4][5][9][10][11] The resulting accumulation of fatty aldehydes and fatty alcohols is associated with the clinical triad (B1167595) of ichthyosis (scaly skin), intellectual disability, and spastic paraplegia.[4][9][10][11]

-

Zellweger Spectrum Disorders (ZSD): These are peroxisome biogenesis disorders where the assembly of functional peroxisomes is impaired. Consequently, multiple peroxisomal metabolic pathways, including alpha-oxidation, are deficient. Patients with ZSD accumulate very-long-chain fatty acids, including 2-hydroxy fatty acids, in their tissues and body fluids.

Experimental Protocols

Synthesis of 2-Hydroxytricosanoyl-CoA

Workflow for Acyl-CoA Synthesis:

References

- 1. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SJÖGREN-LARSSON SYNDROME: MOLECULAR GENETICS AND BIOCHEMICAL PATHOGENESIS OF FATTY ALDEHYDE DEHYDROGENASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 6. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 7. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. PPARα agonist WY-14,643 induces the PLA2/COX-2/ACOX1 pathway to enhance peroxisomal lipid metabolism and ameliorate alcoholic fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneskin.org [geneskin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

- 12. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 2-Hydroxytricosanoic Acid: Discovery, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a saturated alpha-hydroxy very-long-chain fatty acid that has garnered significant interest in the scientific community. Its presence in various biological systems and its association with certain metabolic pathways and diseases make it a molecule of considerable research importance. This technical guide provides a comprehensive overview of the discovery, history, biological significance, and detailed analytical protocols for 2-Hydroxytricosanoic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The initial discovery of 2-hydroxy fatty acids, a class to which 2-Hydroxytricosanoic acid belongs, is rooted in the exploration of complex lipids in marine organisms. While a singular definitive "first discovery" paper for 2-Hydroxytricosanoic acid is not readily apparent in the historical literature, its presence has been identified in marine sponges. Notably, alpha-hydroxy fatty acids have been reported in sponges such as Aplysina lacunosa and novel 2-hydroxy fatty acids have been isolated from Smenospongia aurea.[1] These early findings in marine biology paved the way for further investigation into the distribution and function of these molecules in other biological systems.

Subsequent research has identified 2-Hydroxytricosanoic acid and other very-long-chain fatty acids as crucial components in various physiological and pathological processes. They are particularly implicated in the study of lipidomics, peroxisomal disorders, and neurodegenerative diseases like X-linked adrenoleukodystrophy, where the accumulation of very-long-chain fatty acids is a key pathological indicator.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic signatures of 2-Hydroxytricosanoic acid is fundamental for its identification and characterization.

Table 1: Physicochemical Properties of 2-Hydroxytricosanoic Acid

| Property | Value | Source |

| Molecular Formula | C23H46O3 | [3] |

| Molecular Weight | 370.61 g/mol | [4] |

| CAS Number | 2718-37-8 | [4] |

| Appearance | Solid | [4] |

| IUPAC Name | 2-hydroxytricosanoic acid | [3] |

| InChI Key | JZWLIRVAYJRWLN-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data for 2-Hydroxytricosanoic Acid and its Derivatives

| Spectroscopic Technique | Characteristic Peaks/Shifts | Notes |

| ¹H NMR | Multiplet for the proton on the hydroxyl-bearing carbon (H-2). Large, overlapping signal in the aliphatic region for the long alkyl chain protons. | Specific chemical shifts are influenced by the adjacent hydroxyl and carboxyl groups.[2] |

| ¹³C NMR | Distinct signals for the carboxyl carbon (C-1), the hydroxyl-bearing carbon (C-2), and the carbons of the alkyl chain. The chemical shift of C-2 is diagnostic for the hydroxyl group's position. | Carboxylic acid carbons typically resonate in the 170-180 ppm range. The carbon bearing the hydroxyl group (C-2) is expected in the 60-80 ppm range.[2][5] |

| Infrared (IR) Spectroscopy | Broad O-H stretch from 2500-3300 cm⁻¹. Strong C=O stretch around 1700-1730 cm⁻¹. C-O stretch between 1210-1320 cm⁻¹. | The broad O-H band is characteristic of the carboxylic acid dimer formed through hydrogen bonding.[6] |

| Mass Spectrometry (Electron Ionization of TMS derivative of Methyl Ester) | A mass spectrum is available in the NIST WebBook. | Derivatization is necessary for GC-MS analysis.[7] |

Biological Significance and Metabolic Pathways

2-Hydroxytricosanoic acid plays a role in several biological processes, primarily related to lipid metabolism and membrane structure.

Biosynthesis